molecular formula C16H22ClN3OS B2798827 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide CAS No. 1212334-04-7

5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide

Cat. No.: B2798827
CAS No.: 1212334-04-7
M. Wt: 339.88
InChI Key: ZXXGRJJMKMRGQL-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[221]heptan-2-YL}pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a methylsulfanyl group, and a bicyclo[221]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methylsulfanyl group, and the attachment of the bicyclo[2.2.1]heptane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide analogs with variations in the bicyclo[2.2.1]heptane moiety.
  • Pyrimidine derivatives with different halogen substituents (e.g., fluorine, bromine).

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3OS/c1-15(2)9-5-6-16(15,3)11(7-9)19-13(21)12-10(17)8-18-14(20-12)22-4/h8-9,11H,5-7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXGRJJMKMRGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=NC(=NC=C3Cl)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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